

# IRDye 700DX silicon phthalocyanine dye properties

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## Compound Focus: Irdye 700DX

CAS No.: 916821-46-0

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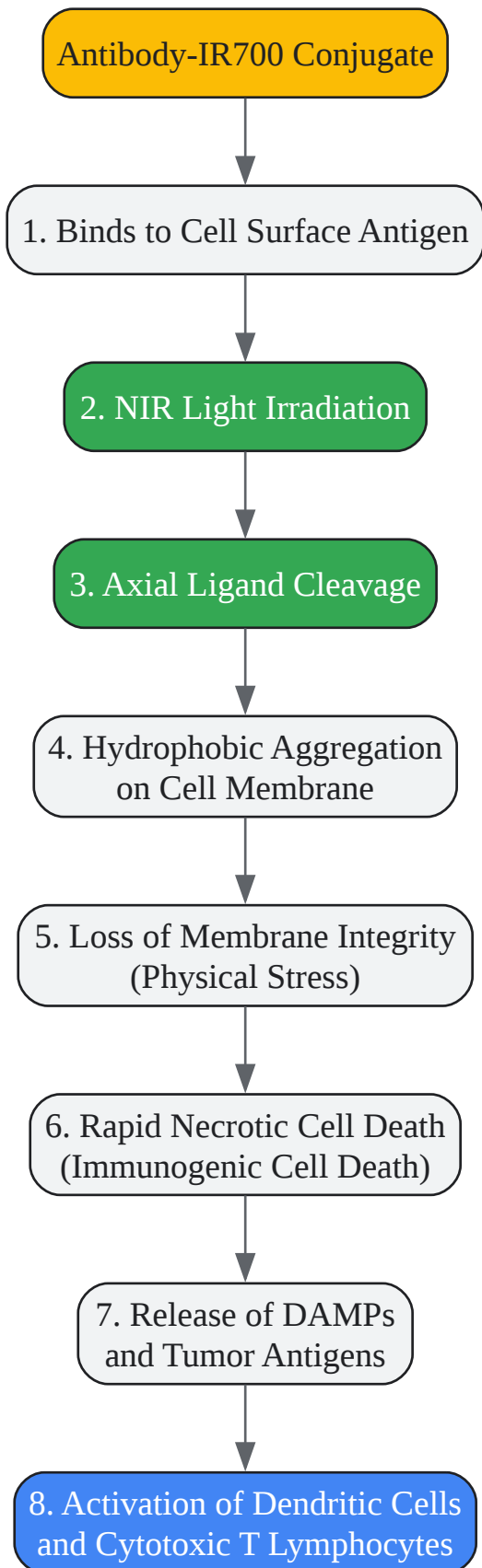
## Synthesis and Conjugation Chemistry

**IRDye 700DX** is designed for convenient conjugation to biomolecules. Its structure includes a hydrophilic silicon phthalocyanine core with axial ligands that are key to its function [1].

- **Synthesis of Analogues:** Recent research focuses on developing improved analogs. **SiPc-1** was developed by constructing the linker with click chemistry and switching its position on the benzene ring to reduce steric repulsion, simplifying synthesis [2]. Another novel dye, **WB692-CB2**, is the first silicon phthalocyanine that can be directly conjugated to engineered cysteines via a maleimide linker, allowing for more homogeneous antibody conjugates [3].
- **Conjugation Strategies:** The standard version of **IRDye 700DX** is typically available as an **N-hydroxysuccinimide (NHS) ester**.
  - **NHS Ester Reaction:** This form reacts selectively with primary amines (e.g., lysine residues) on proteins under mild alkaline conditions (pH 8.0–9.0) [1]. A typical protocol involves preparing a dye stock in anhydrous DMSO and incubating it with the antibody in phosphate-buffered saline. The conjugate is then purified using size-exclusion chromatography or dialysis [1].
  - **Maleimide Chemistry (for novel analogs):** As seen with WB692-CB2, maleimide groups allow for site-specific conjugation to free sulfhydryl (-SH) groups on cysteine residues. This requires a buffer at pH 7.0–7.5 and often prior reduction of disulfide bonds [3].

## Mechanism of Action in Photoimmunotherapy

In NIR-PIT, an antibody-**IRDye 700DX** conjugate binds to specific antigens on the target cell surface. Upon irradiation with NIR light, it triggers a highly specific cytotoxic response [4]. The following diagram illustrates the core mechanism of NIR-PIT leading to immunogenic cell death.



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The mechanism involves two potential photochemical pathways [4] [5]:

- **Anion Radical Formation and Aggregation:** The primary mechanism involves a photochemical reaction where the hydrophilic axial ligands are cleaved from the IR700 core. This leads to the formation of hydrophobic dye complexes that aggregate on the cell membrane, causing physical damage and a loss of membrane integrity. This process rapidly leads to necrotic, immunogenic cell death [4].
- **Singlet Oxygen Production:** The dye can also generate reactive oxygen species (ROS), including singlet oxygen, upon light activation. However, studies on red-shifted analogs like KA800 suggest that cytotoxicity relying mainly on singlet oxygen may be less effective in vivo due to quenching by antioxidants [5].

## Experimental Protocols and Performance

When using **IRDye 700DX** in research, specific protocols and considerations are essential for success.

- **In Vitro NIR-PIT Protocol:** A typical experiment involves treating target cells with the antibody-IR700 conjugate, washing to remove unbound conjugate, and then irradiating with NIR light (690 nm wavelength). Post-irradiation, cell viability is assessed using assays like MTT or flow cytometry. Studies on ATL patient cells using an anti-CD25 antibody conjugated to the SiPc-1 analog showed selective toxicity upon photoirradiation [2].
- **Performance as a Control Agent:** In paired-agent imaging for fluorescence-guided surgery, **IRDye 700DX** was evaluated as an untargeted control. One study found that while it performed well, **IRDye 680LT** demonstrated superior signal linearity and more closely matched the pharmacokinetics of the targeted agent ABY-029 in negative tissues [6].
- **Considerations for In Vivo Use:** The dye itself is considered to have low systemic toxicity, and its hydrophilic nature promotes urinary excretion [4]. A critical factor for effective NIR-PIT in vivo is ensuring the dye's cytotoxic mechanism (primarily membrane disruption via aggregation) is dominant over mechanisms that rely on singlet oxygen [5].

## Research Context and Comparison with Other Dyes

**IRDye 700DX** is a benchmark, but research is actively developing next-generation dyes.

Dye Name	Key Feature	Conjugation Chemistry	Notable Finding
IRDye 700DX	Benchmark for NIR-PIT	NHS ester (lysines)	Approved for clinical NIR-PIT in Japan (2020) [2].
SiPc-1	IR700 analog; reduced steric hindrance	Click chemistry	Showed selective toxicity in HTLV-1-infected leukemic cells [2].
WB692-CB2	First maleimide-functionalized phthalocyanine	Maleimide (cysteines)	Induces pyroptosis; allows site-specific, homogeneous conjugation [3].
KA800	Red-shifted absorption (+84 nm vs. IR700)	NHS ester	Lower in vivo efficacy as it relies more on singlet oxygen [5].

The field of NIR-PIT is rapidly advancing, with ongoing research focused on improving dye properties. Key directions include developing **red-shifted dyes** for deeper tissue penetration, **site-specific conjugation methods** for more homogeneous drug products, and elucidating different cell death pathways like **pyroptosis** to enhance anti-tumor immune responses [2] [3] [5].

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## References

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